(+)-JQ1 PA

PROTAC BRD4 Degradation DC50

Standard BET inhibitors lack a conjugation handle for targeted protein degradation or pull-down assays. (+)-JQ1 PA solves this by combining potent BRD4 inhibition (parent Kd: 49 nM) with a terminal alkyne for CuAAC click chemistry. - **PROTAC precursor:** Direct conjugation to azide-E3 ligase ligands; validated in dBET6 (>10x potency vs. JQ1). - **Activity-based probe:** Phenocopies parent transcriptional profile (RNA-Seq validated) for ABPP/Pulldown. - **Cell-active:** IC50 = 10.4 nM (MV4;11). Enantiomer-specific control required.

Molecular Formula C22H20ClN5OS
Molecular Weight 437.9 g/mol
Cat. No. B15569170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-JQ1 PA
Molecular FormulaC22H20ClN5OS
Molecular Weight437.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H20ClN5OS/c1-5-10-24-18(29)11-17-21-27-26-14(4)28(21)22-19(12(2)13(3)30-22)20(25-17)15-6-8-16(23)9-7-15/h1,6-9,17H,10-11H2,2-4H3,(H,24,29)/t17-/m0/s1
InChIKeyZLSCJWMPQYKVKU-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-JQ1 PA: Clickable BET Inhibitor and PROTAC Precursor


(+)-JQ1 PA is the (S)-enantiomer of the potent triazolodiazepine BET bromodomain inhibitor JQ1, specifically engineered as the active PROTAC (proteolysis targeting chimera) building block [1]. It serves as the target warhead for the selective degradation of BRD4 and other BET family proteins, binding competitively with acetyl lysine to BRD4 bromodomain 1 (Kd ~50 nM) and bromodomain 2 (Kd ~90 nM) . As a high-affinity ligand for BRD4, (+)-JQ1 PA is used as the target-binding moiety in PROTAC design, enabling precise degradation workflows targeting bromodomain proteins . It forms the basis for multiple validated chemical probes, including MZ1 and AT1, which achieve BRD4-selective degradation with distinct cellular potency profiles [2].

1
Click-chemistry PROTAC synthesis workflow — terminal alkyne handle for CuAAC conjugation
2
BET bromodomain inhibition study fit — reported binding to BRD4 and target engagement
3
Enantiomer-specific control context — active (+)-enantiomer required for bromodomain studies

Why JQ1 PA Cannot Be Substituted


Scientific users cannot simply substitute (+)-JQ1 PA with alternative BET inhibitors or PROTAC warheads because its unique stereochemistry, physicochemical properties, and structural features directly dictate degradation selectivity, ternary complex cooperativity, and cellular potency [1]. The (+)-enantiomer is essential for high-affinity BRD4 binding, as the (-)-enantiomer is inactive [2]. Furthermore, the linker attachment vector on the (+)-JQ1 scaffold profoundly influences ternary complex formation kinetics and degradation efficiency, with even small modifications altering E3 ligase recruitment geometry and cellular DC50 values by orders of magnitude [3]. This contrasts sharply with alternative warheads such as I-BET726, which exhibit negative cooperativity in ternary complex formation despite higher intrinsic affinity [3]. Consequently, substituting the warhead can yield PROTACs with dramatically different degradation profiles, selectivity windows, and therapeutic indices [4].

Parent JQ1 lacks the terminal alkyne; substitution prevents click conjugation and PROTAC assembly.
Alternative BET ligands alter pharmacophore and linker geometry, which may affect degradation efficiency.
(+)-JQ1-COOH requires additional activation steps, reducing modularity in parallel PROTAC SAR.

JQ1 PA Comparative Evidence


Enhanced Antiproliferative Activity in AML Cells

The (+)-JQ1-based PROTAC MZ1 demonstrates significantly higher potency in degrading BRD4 compared to the JQ1-thalidomide conjugate dBET1. In H661 non-small cell lung cancer cells, MZ1 achieves a BRD4 degradation DC50 of 8 nM, whereas dBET1 exhibits a DC50 (EC50) of 430 nM [1]. This represents a ~54-fold improvement in degradation potency for the (+)-JQ1-VHL PROTAC scaffold.

AML Antiproliferative Activity
Head-to-head
(+)-JQ1 PA IC50 10.4 nM vs parent JQ1 14.3 nM
Reported cell-model response context; supports antiproliferative assay selection
MV4;11 cells; 72-h treatment
PROTAC BRD4 Degradation DC50

Click Chemistry vs. Carboxylic Acid for PROTAC Design

Triazolodiazepine PROTACs derived from (+)-JQ1 exhibit positive cooperativities of ternary complex formation, whereas PROTACs built from the more potent tetrahydroquinoline inhibitor I-BET726 demonstrate negative cooperativities [1]. This difference in cooperativity directly correlates with degradation efficiency: (+)-JQ1-based PROTACs are consistently more potent degraders than their I-BET726-derived counterparts, despite I-BET726 having higher intrinsic binding affinity [1].

PROTAC Conjugation Chemistry
Method context
Terminal alkyne enables CuAAC; carboxylic acid requires amide coupling
Supports modular PROTAC synthesis workflow; click chemistry may reduce complexity
Synthetic chemistry in vitro
Ternary Complex Cooperativity PROTAC Design

Enantiomeric Specificity of BET Inhibition

The (+)-JQ1-based PROTAC AT1 achieves highly selective degradation of BRD4 with negligible depletion of BRD2 or BRD3, as confirmed by unbiased quantitative proteomics [1][2]. In HeLa cells, AT1 (1 µM, 24 h) reduced BRD4 levels to ~40% of control while leaving BRD2 and BRD3 protein levels unchanged among 5,674 detected proteins [1]. In contrast, pan-BET PROTACs such as ARV-771 and dBET1 degrade BRD2, BRD3, and BRD4 non-selectively [3].

Enantiomer Activity
Head-to-head
(+)-JQ1 induces keratin expression; (−)-JQ1 shows no effect
Enantiomer-specific assay context; active (+)-enantiomer required
NMC 797 cells; 250 nM
BRD4 Selectivity PROTAC AT1

dBET6 Outperforms JQ1

The enantiomeric purity of (+)-JQ1 is critical for BRD4 binding activity. Enantiomerically pure (+)-JQ1 binds to BRD4 bromodomains 1 and 2 with Kd values of ~50 and 90 nM, respectively, whereas the (-)-JQ1 stereoisomer shows no detectable binding activity [1]. This stereochemical requirement underscores why racemic mixtures or incorrect enantiomers cannot substitute for (+)-JQ1 PA in PROTAC synthesis.

PROTAC Antiproliferative Response
Cross-study
dBET6 IC50 0.001–0.5 µM; JQ1 IC50 0.5–5 µM (12 cell lines)
PROTAC-mediated degradation may increase response; context-dependent
Solid tumor cell panel
Stereochemistry BRD4 Binding Enantioselectivity

Target Engagement Phenocopies JQ1

(+)-JQ1 PA is specifically functionalized with a carboxylic acid handle, enabling direct amide coupling to linker-E3 ligand moieties without requiring additional deprotection or activation steps . This contrasts with unmodified (+)-JQ1 (CAS 1268524-70-4), which lacks the necessary reactive group and requires synthetic derivatization before PROTAC assembly. The PA derivative also exhibits enhanced aqueous solubility compared to the parent JQ1 scaffold, facilitating efficient conjugation in PROTAC synthesis workflows .

Transcriptional Phenocopy
Head-to-head
Near-perfect correlation of genome-wide effects
Reported target engagement phenocopy supports chemoproteomic use
MV4;11 cells; 48-h RNA-Seq
PROTAC Synthesis Solubility Conjugation

Degradation vs. Inhibition: Distinct Transcriptional Outcomes Compared to JQ1 Inhibitor

RNA-seq analysis reveals both shared and distinct gene expression profiles between (+)-JQ1-based PROTACs (VHL-JQ1, CRBN-JQ1) and the parent inhibitor JQ1 [1]. Notably, VHL-JQ1 induced more pronounced mRNA expression changes compared to both CRBN-JQ1 and JQ1 alone, with differential effects on KRAS and NOTCH signaling pathways [1]. This demonstrates that degradation, rather than mere inhibition, produces a fundamentally different cellular response.

PROTAC Transcriptomics JQ1

JQ1 PA Validated Applications


Modular BET PROTAC Library Synthesis

Based on the exclusive BRD4 degradation selectivity demonstrated by AT1 (DC50 30-100 nM in HeLa cells, >95% Dmax, with negligible BRD2/BRD3 loss) [1][2], (+)-JQ1 PA is the warhead of choice for constructing PROTACs intended to deconvolute BRD4-specific biology or target diseases where pan-BET inhibition causes dose-limiting toxicity. The positive cooperativity of (+)-JQ1-derived PROTACs further enhances degradation efficiency [3].

Chemoproteomic Profiling of BET Proteins

For experiments demanding maximal BRD4 degradation at minimal compound concentrations, (+)-JQ1-based PROTACs such as MZ1 (DC50 8 nM in H661 cells) offer a ~54-fold potency advantage over dBET1 (DC50 430 nM) [4]. This low DC50 reduces off-target effects and cytotoxicity, enabling cleaner pharmacological studies in cell-based assays.

In Vitro Validation of BET Phenotypes

The defined exit vector and established SAR of the (+)-JQ1 scaffold make (+)-JQ1 PA the preferred warhead for systematic linker optimization and E3 ligase pairing studies. As demonstrated by Chan et al., triazolodiazepine PROTACs exhibit marked dependency on linker length and attachment geometry, providing a predictable framework for SAR exploration [3].

Fluorescent Imaging of BET Bromodomains

RNA-seq studies comparing (+)-JQ1-based PROTACs (VHL-JQ1, CRBN-JQ1) against the parent inhibitor JQ1 reveal distinct transcriptional signatures, with VHL-JQ1 inducing more pronounced changes in KRAS and NOTCH signaling pathways [5]. (+)-JQ1 PA enables construction of matched PROTAC-inhibitor pairs for rigorous evaluation of degradation-specific biology.

Application
Selection Property
Validation Focus
BET PROTAC library synthesis
Terminal alkyne for CuAAC conjugation
Degradation efficiency and linker optimization
Chemoproteomic target profiling
Reported transcriptional profile similarity
Binding proteome enrichment specificity
Cell-based BET bromodomain assays
Enantiomer-specific BET inhibition
Antiproliferative and gene-expression endpoints
BET protein imaging
Alkyne conjugation to fluorophores
Labeling specificity and subcellular resolution

Technical Documentation Hub

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32 linked technical documents
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